molecular formula C4H9NS B1148762 Thietan-3-ylmethanamine CAS No. 1330750-61-2

Thietan-3-ylmethanamine

Cat. No.: B1148762
CAS No.: 1330750-61-2
M. Wt: 103.18596
Attention: For research use only. Not for human or veterinary use.
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Description

Thietan-3-ylmethanamine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. It is a derivative of thietane, a heterocyclic compound containing a four-membered ring with one sulfur atom and three carbon atoms. The presence of the amine group attached to the thietane ring enhances its reactivity and potential for various chemical transformations .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thietan-3-ylmethanamine can be synthesized through several methods. One common synthetic route involves the reduction of thietane-3-carbonitrile using lithium aluminium hydride in diethyl ether. The reaction is typically carried out at 0°C and then allowed to warm to room temperature. The mixture is then treated with water and sodium hydroxide to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Thietan-3-ylmethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminium hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Halogenating agents and alkylating agents are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Scientific Research Applications

Thietan-3-ylmethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thietan-3-ylmethanamine involves its interaction with various molecular targets. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The sulfur atom in the thietane ring can participate in redox reactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

thietan-3-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c5-1-4-2-6-3-4/h4H,1-3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJUAJZTROUSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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